Cas no 2098038-36-7 (Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate)

Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a thiophene moiety and an ethyl ester functional group. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The thiophene ring enhances electronic properties, making it valuable for designing bioactive molecules or materials with tailored optoelectronic characteristics. The ethyl ester group offers reactivity for further derivatization, such as hydrolysis or amidation. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions or as a building block for complex heterocyclic systems. The compound’s stability and purity make it suitable for rigorous experimental conditions.
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate structure
2098038-36-7 structure
Product Name:Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate
CAS No:2098038-36-7
MF:C11H10N2O2S
MW:234.274301052094
CID:5725211
PubChem ID:122239348
Update Time:2025-11-06

Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 6-thiophen-2-ylpyrimidine-4-carboxylate
    • F1967-8318
    • ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate
    • AKOS040812342
    • 2098038-36-7
    • 4-Pyrimidinecarboxylic acid, 6-(2-thienyl)-, ethyl ester
    • Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate
    • Inchi: 1S/C11H10N2O2S/c1-2-15-11(14)9-6-8(12-7-13-9)10-4-3-5-16-10/h3-7H,2H2,1H3
    • InChI Key: OEBBRGYKCMIAFI-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=C(C(=O)OCC)N=CN=1

Computed Properties

  • Exact Mass: 234.04629874g/mol
  • Monoisotopic Mass: 234.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 80.3Ų

Experimental Properties

  • Density: 1.266±0.06 g/cm3(Predicted)
  • Boiling Point: 393.3±32.0 °C(Predicted)
  • pka: -1.00±0.17(Predicted)

Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate Pricemore >>

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Additional information on Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate

Research Brief on Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate (CAS: 2098038-36-7) in Chemical Biology and Pharmaceutical Applications

Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate (CAS: 2098038-36-7) is a pyrimidine derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug discovery. This compound, characterized by its thiophene and pyrimidine moieties, exhibits structural features that make it a promising candidate for the development of novel therapeutic agents. Recent studies have explored its applications in targeting various biological pathways, including kinase inhibition and modulation of protein-protein interactions.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate on cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The study demonstrated that this compound exhibited selective inhibition of CDK2 and CDK6, with IC50 values in the low micromolar range. Molecular docking simulations revealed that the thiophene ring and the ester group of the compound play crucial roles in binding to the ATP-binding pocket of these kinases, suggesting its potential as a lead compound for anticancer drug development.

Another significant application of Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate was highlighted in a 2022 study focusing on its role as a precursor for the synthesis of more complex heterocyclic compounds. Researchers utilized this compound as a building block to generate a library of pyrimidine-based molecules with enhanced pharmacological properties. The study reported improved solubility and bioavailability of the derivatives, making them suitable candidates for further preclinical evaluation.

Recent advancements in synthetic methodologies have also facilitated the efficient production of Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate. A 2023 publication in Organic Letters described a novel one-pot synthesis route that significantly reduces the number of steps and improves the overall yield. This development is particularly relevant for scaling up production and ensuring a stable supply for ongoing research and potential clinical applications.

In addition to its therapeutic potential, Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate has been explored for its use in chemical biology tools. A 2021 study demonstrated its utility as a fluorescent probe for detecting specific protein conformations in live cells. The compound's unique photophysical properties, attributed to the thiophene moiety, enable real-time monitoring of dynamic biological processes, providing valuable insights into cellular mechanisms.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate and its derivatives. Future research directions include structural modifications to enhance selectivity and reduce off-target effects, as well as comprehensive toxicological assessments to evaluate its safety profile. Collaborative efforts between academic and industrial researchers will be essential to translate these discoveries into clinically viable therapeutics.

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